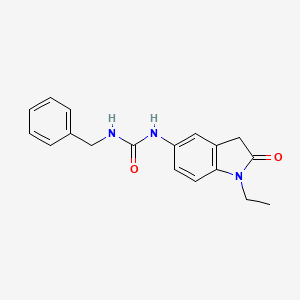

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea is a compound that has been synthesized as part of a series of indolin-2-one derivatives . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor .

Synthesis Analysis

The synthesis of this compound and similar compounds involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The specific synthesis details for this compound are not available in the retrieved papers.Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of urea derivatives, including those related to 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea, has developed efficient methodologies for creating a range of compounds. A study by Yan, Lei, and Hu (2014) introduced a simple and efficient method for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives. This method combines 2-indolinone, aromatic aldehyde, and urea or thiourea, facilitated by p-TsOH in EtOH, yielding the title compounds in good yields without the need for chromatography (Jianming Yan, Min Lei, & Lihong Hu, 2014).

Anticonvulsant Properties

Several studies have focused on the anticonvulsant properties of this compound derivatives. Prakash and Raja (2011) designed and synthesized novel derivatives and evaluated their antiepileptic properties through standard seizure models, identifying compounds with significant activity (C. R. Prakash & S. Raja, 2011). Similarly, Siddiqui, Alam, and Stables (2011) discovered compounds with marked anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screenings, highlighting the therapeutic potential of these compounds (N. Siddiqui, M. Alam, & J. Stables, 2011).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Reddy, Reddy, and Raju (2003) synthesized N-(Substituted)-N′-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas, showing higher antibacterial activity compared to antifungal activity against specific strains, suggesting a path for the development of new antimicrobial agents (P. V. G. Reddy, C. S. Reddy, & C. N. Raju, 2003).

Electron Transport Layer in Polymer Solar Cells

In the field of materials science, urea-doped ZnO films have been investigated as an electron transport layer for improving the efficiency of inverted polymer solar cells. Wang et al. (2018) found that urea helps to passivate defects in ZnO, enhancing exciton dissociation, suppressing charge recombination, and improving charge extraction efficiency, leading to a significant increase in power conversion efficiency (Zongtao Wang et al., 2018).

properties

IUPAC Name |

1-benzyl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-2-21-16-9-8-15(10-14(16)11-17(21)22)20-18(23)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYRYNZROLZKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B2665162.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665174.png)

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2665176.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)

![Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2665185.png)